3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid is a synthetic organic compound It is characterized by the presence of nitro groups, an amino group, and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid typically involves multiple steps:
Amination: The substitution of a nitro group with an amino group, often using reducing agents such as tin and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly at the positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Tin and hydrochloric acid, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding diamine derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The nitro groups could participate in redox reactions, while the amino and hydroxyl groups could form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.
3,5-Dinitrobenzoic acid: Similar structure but lacks the amino and alkyl groups.
4-Amino-2-methylbenzoic acid: Similar structure but lacks the nitro groups.
Uniqueness
3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid is unique due to the combination of nitro, amino, and carboxylic acid groups on the benzene ring, along with the 1-ethyl-2-hydroxypropyl substituent. This unique structure could confer specific reactivity and interactions not seen in similar compounds.
Properties
CAS No. |
127971-57-7 |
---|---|
Molecular Formula |
C13H17N3O7 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
4-(2-hydroxypentan-3-ylamino)-2-methyl-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H17N3O7/c1-4-9(7(3)17)14-11-10(15(20)21)5-8(13(18)19)6(2)12(11)16(22)23/h5,7,9,14,17H,4H2,1-3H3,(H,18,19) |
InChI Key |
HEGGKPOLCPEWLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)O)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.